molecular formula C24H29N3O2 B3799078 (3-benzyl-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol

(3-benzyl-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol

Cat. No.: B3799078
M. Wt: 391.5 g/mol
InChI Key: RXBHGTGBDUJGNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired configuration and the available starting materials. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperidine ring and a pyrazole ring suggests that the molecule may have a cyclic structure. The methoxyphenyl and benzyl groups are likely attached to these rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzyl and methoxyphenyl groups might participate in electrophilic aromatic substitution reactions. The pyrazolyl group could potentially engage in reactions with nucleophiles or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like methanol could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthetic routes, studying its reactivity, or investigating its potential uses in fields like medicine or materials science .

Properties

IUPAC Name

[3-benzyl-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-29-23-11-6-5-10-22(23)27-17-21(15-25-27)16-26-13-7-12-24(18-26,19-28)14-20-8-3-2-4-9-20/h2-6,8-11,15,17,28H,7,12-14,16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHGTGBDUJGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)CN3CCCC(C3)(CC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-benzyl-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-benzyl-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 3
(3-benzyl-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-benzyl-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-benzyl-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-benzyl-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol

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